

# Probing SH2 Domain Interactions with Caffeic Acid-pYEEIE: Application Notes and Protocols

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## Compound of Interest

Compound Name: Caffeic acid-pYEEIE

Cat. No.: B12353371

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This document provides detailed application notes and protocols for utilizing **Caffeic acid-pYEEIE** as a high-affinity probe for the study of Src Homology 2 (SH2) domain interactions. **Caffeic acid-pYEEIE** is a phosphopeptide mimetic that demonstrates potent and selective binding to the SH2 domains of Src family kinases, making it an invaluable tool for inhibitor screening and studying signal transduction pathways.

## Introduction

Src Homology 2 (SH2) domains are crucial protein-protein interaction modules that recognize and bind to specific phosphotyrosine (pTyr) motifs, playing a pivotal role in intracellular signaling cascades. Dysregulation of SH2 domain-mediated interactions is implicated in numerous diseases, including cancer and inflammatory disorders, making them attractive targets for therapeutic intervention. The pYEEI motif is a well-established consensus sequence recognized by the SH2 domains of Src family kinases (SFKs) such as Src, Lck, and Fyn.

**Caffeic acid-pYEEIE** is a non-hydrolyzable phosphopeptide analog where the N-terminal acetyl group of the conventional Ac-pYEEIE peptide is replaced with a caffeic acid moiety. This modification results in a significant enhancement of binding affinity, with reported IC<sub>50</sub> values in the low nanomolar range for Src family SH2 domains. This increased affinity provides a more robust and sensitive probe for various biochemical and biophysical assays.

## Data Presentation

The following table summarizes the quantitative binding data of **Caffeic acid-pYEEIE** and a reference compound, Ac-pYEEIE, with the SH2 domains of key Src family kinases. The data is derived from competitive fluorescence polarization assays.

Compound	SH2 Domain	IC50 (nM)	Relative Affinity vs. Ac-pYEEIE
Caffeic acid-pYEEIE	Src	42	~30-fold higher
Caffeic acid-pYEEIE	Lck	Potent binding	Data not quantified in primary ref.
Caffeic acid-pYEEIE	Fyn	Potent binding	Data not quantified in primary ref.
Ac-pYEEIE	Src	~1300	1 (Reference)

Data is based on the findings reported by Park, S.-H., et al. (2002). Bioorganic & Medicinal Chemistry Letters, 12(19), 2711–2714.

## Experimental Protocols

### Fluorescence Polarization (FP) Competition Assay

This protocol describes a competitive binding assay to determine the IC50 values of unlabelled test compounds that inhibit the interaction between a specific SH2 domain and a fluorescently labeled tracer peptide (e.g., a fluorescein-labeled pYEEI-containing peptide).

Materials:

- Purified, recombinant SH2 domain of interest (e.g., GST-tagged Src SH2, Lck SH2)
- Fluorescently labeled tracer peptide with a pYEEI motif
- **Caffeic acid-pYEEIE** (for use as a positive control inhibitor)
- Test compounds

- Assay Buffer: 100 mM potassium phosphate, pH 7.5, 100 µg/mL bovine gamma globulin, 0.02% sodium azide.
- Black, low-binding 96-well or 384-well microplates
- Microplate reader capable of measuring fluorescence polarization

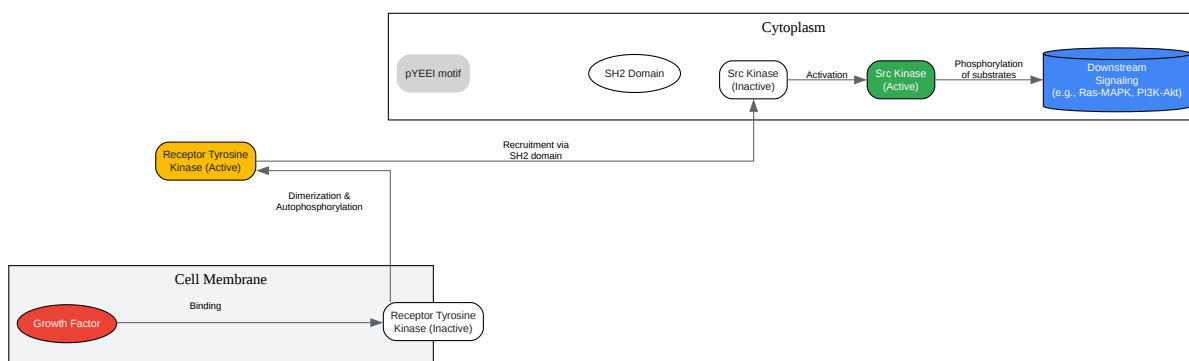
#### Procedure:

- Preparation of Reagents:
  - Prepare a 2X stock solution of the SH2 domain in Assay Buffer. The final concentration should be optimized to yield a significant polarization window (typically in the low to mid-nanomolar range).
  - Prepare a 2X stock solution of the fluorescently labeled tracer peptide in Assay Buffer. The final concentration should be low (typically 1-10 nM) and well below the K<sub>d</sub> of its interaction with the SH2 domain to ensure assay sensitivity.
  - Prepare serial dilutions of **Caffeic acid-pYEEIE** and test compounds in Assay Buffer at 2X the final desired concentrations.
- Assay Setup:
  - Add 50 µL of the 2X SH2 domain stock solution to each well of the microplate.
  - Add 50 µL of the 2X serial dilutions of the test compounds or **Caffeic acid-pYEEIE** (for control wells) to the respective wells. For "no inhibitor" control wells, add 50 µL of Assay Buffer.
  - Add 50 µL of the 2X fluorescent tracer peptide stock solution to all wells.
  - The final volume in each well will be 150 µL.
- Incubation:
  - Incubate the plate at room temperature for 30 minutes, protected from light, to allow the binding reaction to reach equilibrium.

- Measurement:
  - Measure the fluorescence polarization of each well using a microplate reader. Set the excitation and emission wavelengths appropriate for the fluorophore used on the tracer peptide (e.g., 485 nm excitation and 535 nm emission for fluorescein).
- Data Analysis:
  - The IC50 value is the concentration of the test compound that causes a 50% reduction in the binding of the fluorescent tracer to the SH2 domain.
  - Plot the fluorescence polarization values against the logarithm of the inhibitor concentration.
  - Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

## Visualizations

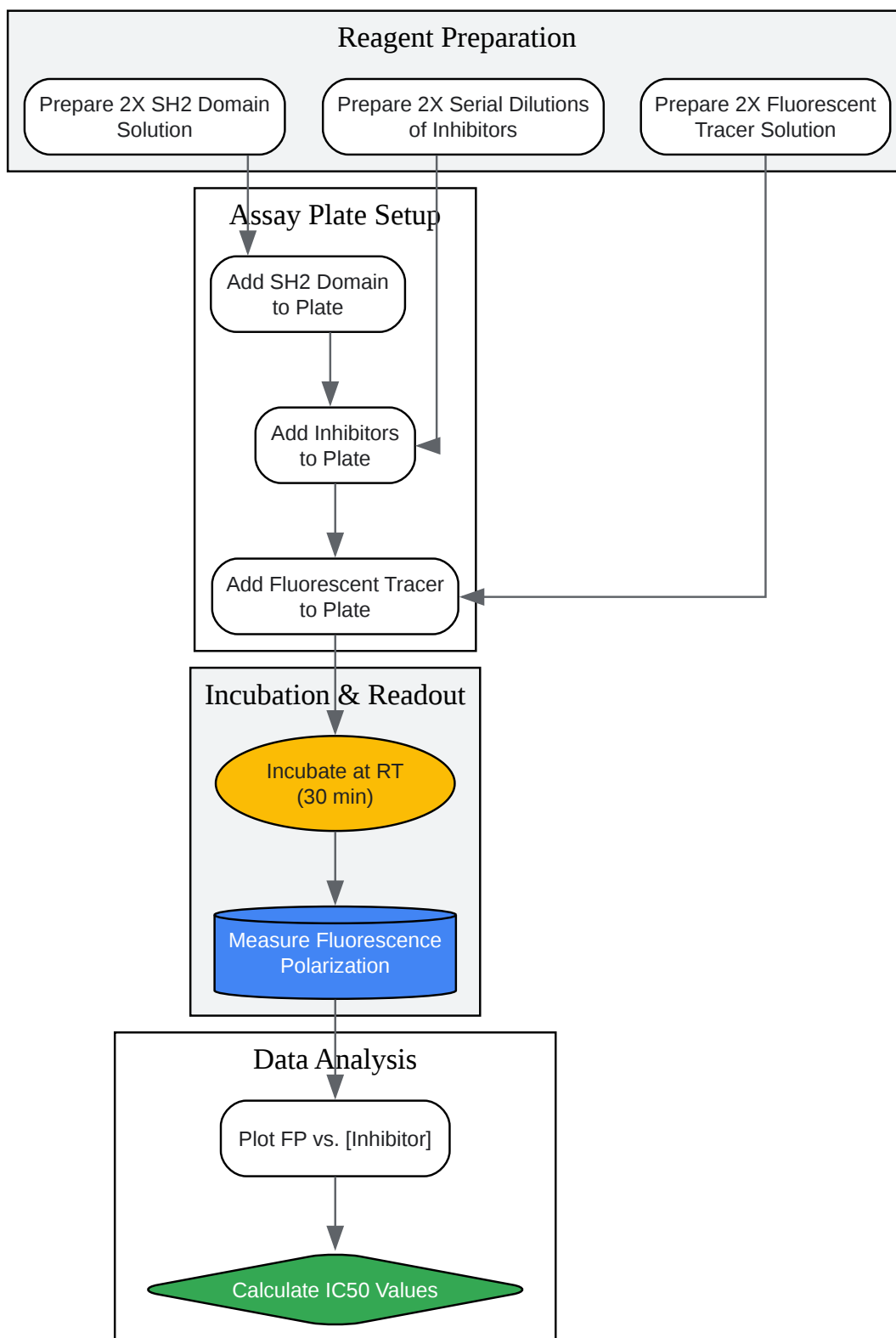
### Signaling Pathway Involving pYEEI Motif Recognition



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Caption: SH2 domain-mediated recruitment of Src kinase to an activated receptor tyrosine kinase.

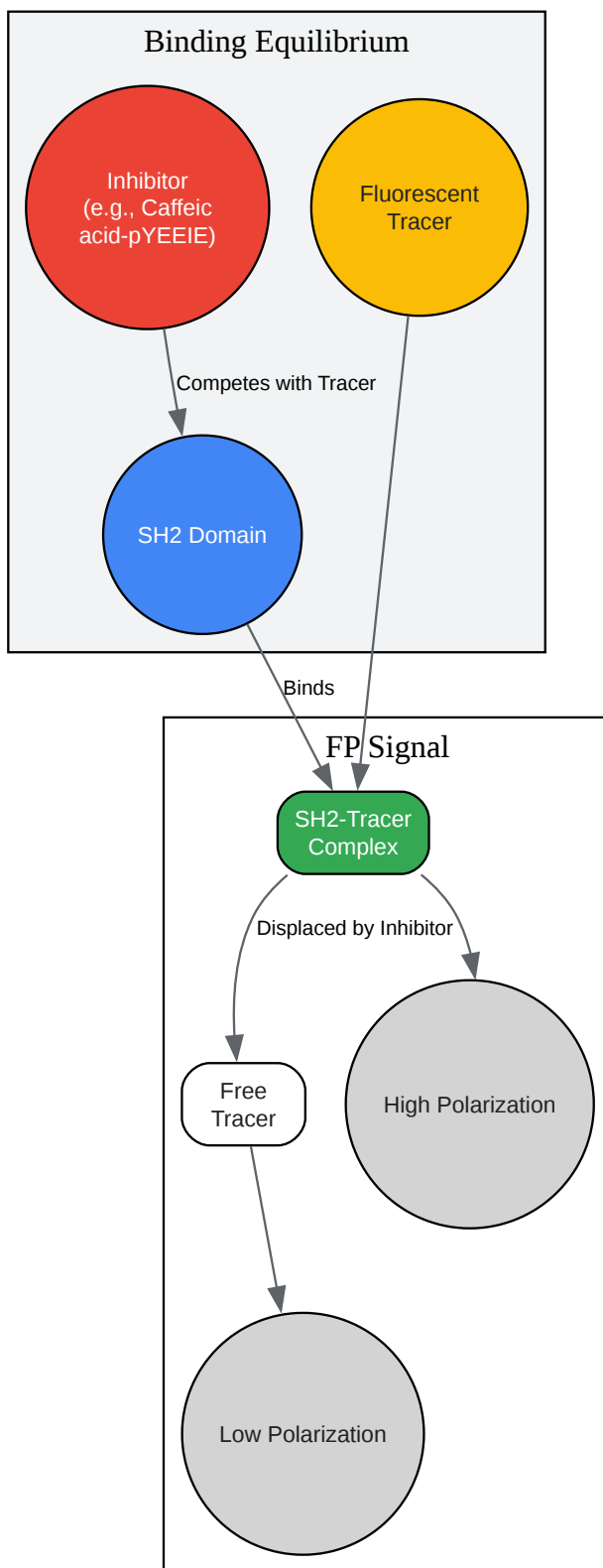
## Experimental Workflow for SH2 Domain Inhibitor Screening



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Caption: Workflow for a fluorescence polarization-based SH2 domain inhibitor screening assay.

## Logical Relationship of Competitive FP Assay Components



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Caption: Competitive binding equilibrium in a fluorescence polarization assay for SH2 domains.

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